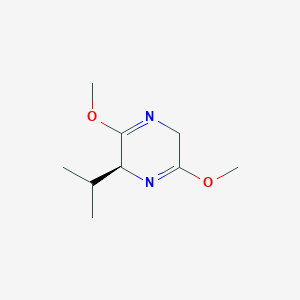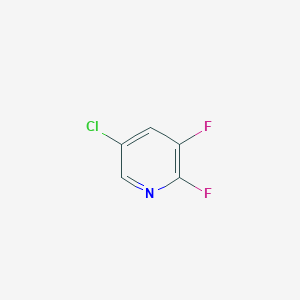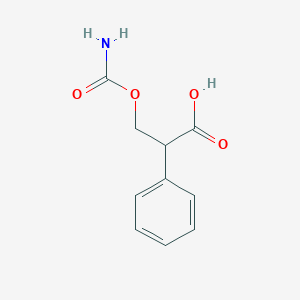![molecular formula C10H8ClF2NO B143561 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one CAS No. 131230-67-6](/img/structure/B143561.png)
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one: is a synthetic organic compound characterized by the presence of a chloromethylphenyl group and a difluoroazetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloromethylbenzene and 3,3-difluoroazetidin-2-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloromethylbenzene is reacted with 3,3-difluoroazetidin-2-one in the presence of a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (typically around 80-100°C) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the reaction to larger volumes while maintaining the same reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Quality Control: Ensuring the consistency and quality of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Employed in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloromethylphenyl)-4-methylbenzene-1-sulfonamide: Similar structure but contains a sulfonamide group instead of the difluoroazetidinone ring.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: Contains a pyridine ring and different substituents.
2-Chloromethyl-4-methylquinazoline: Contains a quinazoline ring with different functional groups.
Uniqueness
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one is unique due to the presence of the difluoroazetidinone ring, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
131230-67-6 |
|---|---|
Molekularformel |
C10H8ClF2NO |
Molekulargewicht |
231.62 g/mol |
IUPAC-Name |
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C10H8ClF2NO/c11-5-7-3-1-2-4-8(7)14-6-10(12,13)9(14)15/h1-4H,5-6H2 |
InChI-Schlüssel |
XFNBRLSUCYVXKP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
Kanonische SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
Key on ui other cas no. |
131230-67-6 |
Synonyme |
AA 231-1 AA231-1 CMPDF N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


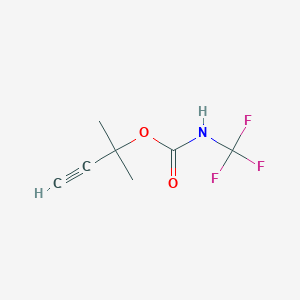
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
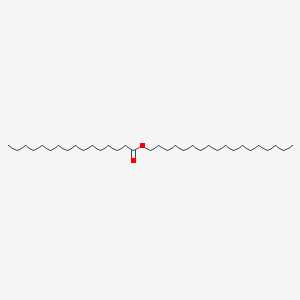
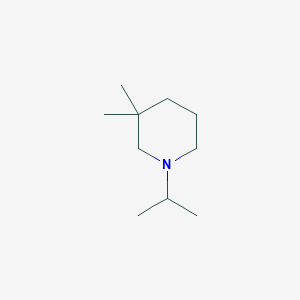
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
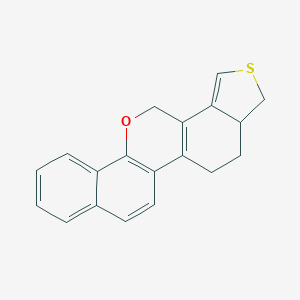
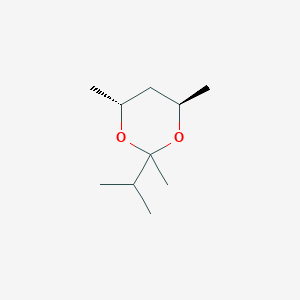
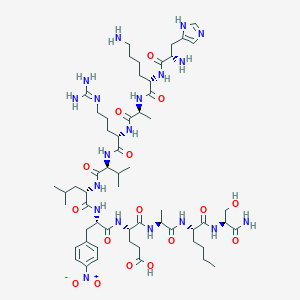
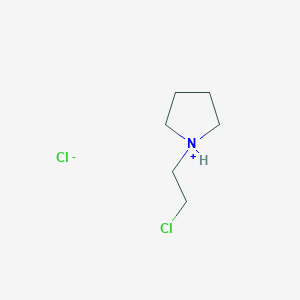
![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
